8-Iodo-1,2,3,5,6,7-hexahydro-s-indacen-4-amine chemical structure
8-Iodo-1,2,3,5,6,7-hexahydro-s-indacen-4-amine chemical structure
An In-depth Technical Guide to the Synthesis, Characterization, and Application of 8-Iodo-1,2,3,5,6,7-hexahydro-s-indacen-4-amine
Introduction
The symmetrically fused s-indacene core represents a fascinating and historically underutilized scaffold in the fields of medicinal chemistry and materials science.[1][2] While its antiaromatic character has been a subject of fundamental study, the hydrogenated form, 1,2,3,5,6,7-hexahydro-s-indacene, provides a rigid, three-dimensional framework that is increasingly recognized for its utility in drug design. The amine derivative, 1,2,3,5,6,7-hexahydro-s-indacen-4-amine (CAS 63089-56-5), is a pivotal building block, most notably serving as a key intermediate in the synthesis of potent anti-inflammatory agents like the NLRP3 inflammasome inhibitor MCC950.[3][4]
The strategic introduction of a halogen, particularly iodine, onto an aromatic core is a cornerstone of modern synthetic chemistry. Iodoarenes are exceptionally versatile intermediates, prized for their reactivity in a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), which enables the facile construction of complex molecular architectures.[5][6] The carbon-iodine bond serves as a synthetic handle for introducing new carbon-carbon and carbon-heteroatom bonds, making it an invaluable tool for generating compound libraries in drug discovery campaigns.[6]
This technical guide provides a comprehensive framework for the proposed synthesis, characterization, and potential applications of 8-Iodo-1,2,3,5,6,7-hexahydro-s-indacen-4-amine. As this specific derivative is not extensively documented in publicly available literature, this document serves as a predictive and instructional resource for researchers. It combines established principles of organic synthesis with proven analytical techniques to offer a robust, self-validating pathway for its preparation and utilization.
Part 1: Molecular Structure and Predicted Spectroscopic Profile
The foundational step in understanding any chemical entity is the elucidation of its structure and the prediction of its analytical signatures.
Chemical Structure and Physicochemical Properties
The target molecule is derived from the parent amine 1,2,3,5,6,7-hexahydro-s-indacen-4-amine by the introduction of an iodine atom at the C-8 position.[7] The core structure consists of a central benzene ring fused with two cyclopentane rings that have been hydrogenated. The amine group at C-4 and the iodine at C-8 are positioned para to each other on the central aromatic ring.
Caption: Chemical structure of the parent amine with the target C-8 position for iodination highlighted.
The introduction of a heavy halogen atom like iodine significantly alters the molecule's physicochemical properties, most notably its molecular weight and lipophilicity (LogP).
| Property | Parent Amine | Predicted: 8-Iodo Derivative | Justification |
| CAS Number | 63089-56-5[7][8][9][10][11][12] | Not available | Novel or sparsely documented compound |
| Molecular Formula | C₁₂H₁₅N[7][8] | C₁₂H₁₄IN | Substitution of one H with one I |
| Molecular Weight | 173.25 g/mol [7][8][13] | 299.15 g/mol | Addition of Iodine (~126.9 g/mol ) |
| Appearance | White to Pale Brown Solid[10] | Predicted: Off-white to yellow solid | Iodoarenes are often crystalline solids with a slight coloration |
| Predicted LogP | ~2.25[8] | ~3.5 - 4.0 | The iodine atom significantly increases lipophilicity |
| Topological Polar Surface Area (TPSA) | 26.02 Ų[8] | 26.02 Ų | Unchanged, as the polar amine group is not modified |
Predicted Analytical Characterization
A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized product. Below are the expected spectroscopic signatures for the target compound.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to be the most informative tool for confirming regiochemistry. The key diagnostic signal will be the disappearance of the aromatic proton at the C-8 position.
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Aromatic Protons: A singlet corresponding to the C-7 proton is expected. Its chemical shift will be influenced by the adjacent iodine atom.
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Aliphatic Protons: Multiplets in the range of ~2.0-3.0 ppm corresponding to the eight protons of the two fused, saturated cyclopentane rings (positions 1,2,3 and 5,6,7).
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Amine Protons: A broad singlet for the -NH₂ protons, typically in the range of 3.5-5.0 ppm, which is exchangeable with D₂O.
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-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of 12 distinct carbon environments.
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C-I Signal: The most characteristic signal will be for the carbon atom directly bonded to iodine (C-8). This signal is expected to appear at a significantly lower field (~90-100 ppm) compared to its protonated counterpart.
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Aromatic Carbons: Signals for the remaining aromatic carbons will be observed in the typical 110-150 ppm range.
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Aliphatic Carbons: Signals for the six aliphatic carbons will appear in the upfield region (~25-40 ppm).
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-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide definitive confirmation of the molecular formula.
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Molecular Ion Peak [M]⁺: A prominent peak at m/z ≈ 299.03 should be observed, corresponding to the exact mass of C₁₂H₁₄IN.
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-
Infrared (IR) Spectroscopy:
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N-H Stretch: A characteristic medium-to-strong absorption band (or a doublet) around 3300-3500 cm⁻¹ corresponding to the primary amine.
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C-H Stretch (Aromatic/Aliphatic): Absorptions just above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (aliphatic C-H).
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C=C Stretch: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.
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Part 2: Proposed Synthetic Strategy and Experimental Protocol
Based on established principles of electrophilic aromatic substitution (SEAr), a direct and efficient synthesis of the target molecule involves the regioselective iodination of the parent amine.
Retrosynthetic Analysis
The most logical synthetic disconnection is the C-I bond, tracing the target molecule back to the readily available starting material, 1,2,3,5,6,7-hexahydro-s-indacen-4-amine.
Caption: Retrosynthetic pathway for the target iodo-amine.
Mechanistic Rationale and Regioselectivity
The key to this synthesis is controlling the position of iodination. The amine (-NH₂) group at C-4 is a powerful activating and ortho, para-directing group.
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Para-Position (C-8): This position is sterically accessible and electronically activated, making it the most probable site for electrophilic attack.
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Ortho-Positions (C-3a, C-4a): These positions are part of the fused ring junction and are sterically hindered, making substitution less favorable.
Therefore, the reaction is predicted to proceed with high regioselectivity to yield the desired 8-iodo product. Common electrophilic iodinating reagents such as N-Iodosuccinimide (NIS) are well-suited for this transformation, as they are effective for electron-rich aromatic systems and offer good handling characteristics.[5]
Detailed Experimental Protocol
This protocol is a self-validating system designed for a 1 mmol scale and can be adjusted accordingly.
Materials and Reagents:
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1,2,3,5,6,7-hexahydro-s-indacen-4-amine (173 mg, 1.0 mmol)
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N-Iodosuccinimide (NIS) (247 mg, 1.1 mmol, 1.1 eq.)
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Dichloromethane (DCM), anhydrous (10 mL)
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
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Eluent: Hexanes/Ethyl Acetate mixture
Procedure:
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Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,2,3,5,6,7-hexahydro-s-indacen-4-amine (1.0 mmol).
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Dissolution: Add anhydrous DCM (10 mL) and stir until the starting material is fully dissolved. Protect the flask from light by wrapping it in aluminum foil, as iodination reactions can be light-sensitive.
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Reagent Addition: Add N-Iodosuccinimide (1.1 eq.) to the solution in one portion at room temperature (20-25 °C).
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Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours. A new, lower Rf spot corresponding to the product should appear, and the starting material spot should diminish.
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Quenching: Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution (~15 mL) to consume any unreacted iodine/NIS. Stir vigorously for 10 minutes.
-
Workup - Phase Separation: Transfer the mixture to a separatory funnel. The organic layer (DCM) should be separated.
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Workup - Aqueous Washes: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (~15 mL) and then with brine (~15 mL).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is recommended to isolate the pure product.
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Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the final product by NMR, HRMS, and IR spectroscopy to confirm its structure and purity.
Synthetic Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of the target molecule.
Part 3: Applications in Drug Discovery and Materials Science
The successful synthesis of 8-Iodo-1,2,3,5,6,7-hexahydro-s-indacen-4-amine unlocks significant potential for further molecular exploration.
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Scaffold for Medicinal Chemistry: The true value of this iodo-derivative lies in its capacity as a versatile platform for diversification via cross-coupling chemistry. The C-I bond can be readily converted to new C-C or C-X bonds, allowing for the systematic modification of the s-indacene core. This enables the rapid generation of a library of analogues for structure-activity relationship (SAR) studies, aimed at discovering novel therapeutics with improved potency, selectivity, or pharmacokinetic properties. Given the parent amine's connection to anti-inflammatory agents, this derivative is a prime candidate for developing next-generation NLRP3 inhibitors or targeting other inflammation-related pathways.
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Tuning Electronic Properties for Materials Science: The parent s-indacene system has been investigated for its unique electronic properties and potential use in organic field-effect transistors (OFETs).[1][2][14] The introduction of various substituents via the 8-iodo intermediate could be a powerful strategy to modulate the frontier molecular orbital (HOMO-LUMO) levels of the s-indacene core. This tuning could lead to the development of new organic semiconductor materials with tailored properties for optoelectronic applications.
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Novel Synthesis of 1‐(1,2,3,5,6,7‐Hexahydro‐s‐indacen‐4‐yl)‐3‐ [4‐(1‐hydroxy‐1‐methyl‐ethyl)‐furan‐2‐sulfonyl]urea, an Antiinflammatory Agent. ResearchGate. Available at: [Link]
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